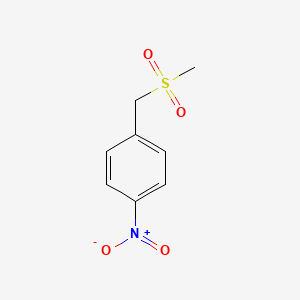

1-(Methanesulfonylmethyl)-4-nitrobenzene

Description

The compound 1-(Methanesulfonylmethyl)-4-nitrobenzene is a notable subject within the sphere of chemical research, primarily due to the presence of two highly significant functional groups: a nitroaromatic system and a sulfonyl moiety. Its study provides insights into the synthesis, structure, and reactivity of molecules that are foundational to various branches of applied chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-(methylsulfonylmethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-14(12,13)6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQWZUJNHLGBQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40976573 | |

| Record name | 1-[(Methanesulfonyl)methyl]-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61081-34-3 | |

| Record name | 61081-34-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[(Methanesulfonyl)methyl]-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Pathways of 1 Methanesulfonylmethyl 4 Nitrobenzene

Electrophilic Aromatic Substitution Reactions of 1-(Methanesulfonylmethyl)-4-nitrobenzene

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The mechanism generally involves a two-step process: the initial attack of the electrophile to form a resonance-stabilized carbocation known as a benzenonium or arenium ion, followed by the loss of a proton to restore aromaticity. msu.edunih.gov The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the benzene (B151609) ring. wikipedia.orgvanderbilt.edu

The directing effect of the substituents on this compound is the primary determinant of where a new electrophile will attach to the aromatic ring.

Nitro Group (-NO₂): The nitro group is a powerful deactivating substituent due to its strong electron-withdrawing nature through both inductive and resonance effects. minia.edu.eg It directs incoming electrophiles to the meta position. This is because the intermediate carbocations formed by attack at the ortho and para positions are significantly destabilized by the adjacent positive charge on the nitrogen atom of the nitro group. msu.edulibretexts.org

In this compound, the benzene ring is substituted with two deactivating groups. Such doubly deactivated rings are generally very unreactive towards electrophilic substitution, often requiring harsh reaction conditions. msu.edulibretexts.org When a reaction is forced to occur, the position of substitution is determined by the combined directing effects of both groups. The positions meta to the nitro group are C-2 and C-6. These same positions are ortho to the methanesulfonylmethyl group. The positions meta to the methanesulfonylmethyl group are C-3 and C-5, which are also ortho to the nitro group. Given that both groups strongly deactivate the ring, particularly at the ortho and para positions relative to themselves, electrophilic attack is most likely to occur at the positions least deactivated. Attack at C-3 or C-5 would place the positive charge of the arenium ion intermediate adjacent to the deactivating nitro group, which is unfavorable. Therefore, electrophilic substitution, if it occurs, is predicted to proceed at the C-2 and C-6 positions, which are meta to the strongest deactivating group, the nitro substituent.

Several factors influence the feasibility and outcome of electrophilic attack on the this compound ring.

Substituent Effects: Both the nitro and methanesulfonylmethyl groups are strongly deactivating, making the aromatic ring electron-poor and thus less nucleophilic. vanderbilt.eduminia.edu.eg This significantly reduces the rate of reaction compared to benzene. minia.edu.eg For a reaction to proceed, a highly reactive electrophile and often severe conditions, such as high temperatures, are necessary. libretexts.orgresearchgate.net

Steric Hindrance: The methanesulfonylmethyl group is bulkier than a hydrogen atom, which could introduce steric hindrance to attack at the adjacent ortho positions (C-2 and C-6). However, this effect is generally less significant than the powerful electronic deactivation of the substituents.

Reaction Conditions: The choice of electrophile and catalyst is critical. Strong electrophiles, such as the nitronium ion (NO₂⁺) generated from a mixture of concentrated nitric and sulfuric acids, are required. masterorganicchemistry.comyoutube.com Friedel-Crafts reactions, which use Lewis acid catalysts like AlCl₃, are generally unsuccessful on rings bearing strongly deactivating groups like the nitro group. wikipedia.orgvanderbilt.edu

| Factor | Influence on Electrophilic Attack | Rationale |

| Nitro Group | Strong deactivation, meta-directing | Powerful inductive and resonance electron withdrawal. msu.eduminia.edu.eg |

| Methanesulfonylmethyl Group | Strong deactivation, meta-directing | Strong inductive electron withdrawal by the sulfonyl moiety. minia.edu.egrsc.org |

| Overall Reactivity | Very low | The ring is electron-deficient due to two deactivating groups. msu.edu |

| Regioselectivity | Substitution at C-2 and C-6 | These positions are meta to the powerful nitro group, making them the least deactivated sites. libretexts.org |

| Reaction Conditions | Harsh conditions required | A highly reactive electrophile is needed to attack the deactivated ring. libretexts.org |

Nucleophilic Aromatic Substitution Pathways in Nitroarenes

In contrast to its inertness toward electrophiles, the electron-deficient nature of the ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is facilitated by the presence of strong electron-withdrawing groups. youtube.comyoutube.comlibretexts.org

The most common pathway for SNAr in nitroarenes is the addition-elimination mechanism. youtube.comyoutube.com This process involves two main steps:

Addition: A nucleophile attacks an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized carbanion intermediate. This intermediate is known as a Meisenheimer complex or Jackson-Meisenheimer complex. wikipedia.orgbris.ac.uk The aromaticity of the ring is temporarily broken in this step.

Elimination: The leaving group departs, taking its bonding electrons, and the aromaticity of the ring is restored.

The presence of the nitro group is crucial for this mechanism. It stabilizes the negative charge of the Meisenheimer complex through resonance, delocalizing the charge onto its oxygen atoms. youtube.comyoutube.com This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. youtube.comlibretexts.org In this compound, the nitro group is para to the C-1 position and ortho to the C-3 and C-5 positions, activating these sites for potential nucleophilic attack if a suitable leaving group were present. While it was long assumed that Meisenheimer complexes are always intermediates in SNAr reactions, recent evidence suggests that for some substrates, particularly those with good leaving groups and less stabilized anions, the reaction may proceed through a more concerted pathway. bris.ac.uknih.gov

Nucleophilic aromatic substitution can involve the displacement of various leaving groups.

Halogen-Occupied Positions: The substitution of a halogen is a classic SNAr reaction. A good leaving group (e.g., F, Cl, Br) on a nitro-activated ring can be readily displaced by a wide range of nucleophiles (e.g., OH⁻, OR⁻, NH₃). The reaction rate is enhanced by the presence of multiple nitro groups. For a reaction to occur, the ring must be activated by electron-withdrawing groups, and there must be a leaving group present. libretexts.org

Hydrogen-Occupied Positions: It is also possible for a nucleophile to attack a carbon atom bearing a hydrogen atom in a highly electron-deficient arene. This initially forms a σH adduct. researchgate.net These adducts are typically intermediates that can revert to the starting materials. researchgate.netrsc.org For a substitution to be completed (a Vicarious Nucleophilic Substitution, or VNS), a more complex reaction sequence is often required to eliminate the hydrogen.

In the context of this compound, which lacks a halogen leaving group, SNAr would not be a typical reaction pathway unless one of the existing substituents could function as a leaving group under specific conditions, which is unlikely for -H or the -CH₂SO₂CH₃ group. However, the principles of SNAr are essential for understanding the reactivity of its halogenated derivatives.

Reduction Reactions of the Nitro Group

The reduction of the nitro group to a primary amine is one of the most important transformations of nitroarenes, providing a key route to anilines. sci-hub.stwikipedia.org A variety of methods are available for this conversion, with chemoselectivity being a primary concern, especially in molecules with multiple reducible functional groups like the sulfone in this compound.

The goal is to reduce the nitro group (-NO₂) to an amino group (-NH₂) without affecting the sulfone group (-SO₂-). While strong reducing agents like lithium aluminum hydride can reduce sulfones to sulfides, many modern and classical methods offer excellent selectivity. google.com

Common Methods for Nitro Group Reduction:

Catalytic Hydrogenation: This is a widely used industrial and laboratory method. wikipedia.org A variety of catalysts and conditions can be employed. Catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are effective. wikipedia.org This method is often highly chemoselective, leaving functional groups such as sulfones, carbonyls, and halogens intact. sci-hub.stresearchgate.net The reaction typically proceeds through intermediate species like nitrosobenzene (B162901) and phenylhydroxylamine. aidic.itresearchgate.net

Metal-Acid Systems: The reduction of nitroarenes using metals in acidic media is a classic technique. Common systems include iron (Fe) in acetic acid or hydrochloric acid, and tin(II) chloride (SnCl₂) in hydrochloric acid. wikipedia.org These methods are generally tolerant of a wide range of functional groups.

Transfer Hydrogenation: This method uses a hydrogen donor molecule in the presence of a catalyst, avoiding the need for gaseous hydrogen. nih.gov Common hydrogen donors include hydrazine, formic acid, and sodium borohydride (B1222165) (NaBH₄) in the presence of a suitable catalyst. nih.govorganic-chemistry.org These systems can offer high chemoselectivity.

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can selectively reduce nitro groups, particularly in dinitro compounds where one group can be reduced selectively. wikipedia.orgcommonorganicchemistry.com

The following table summarizes various reagent systems for the reduction of nitroarenes and their general compatibility with the sulfone group.

| Reagent/System | Hydrogen Source | General Compatibility with Sulfone Group | Notes |

| H₂ / Pd/C | Gaseous H₂ | Excellent | Highly chemoselective; widely used in industry and lab. sci-hub.stpsu.edu |

| H₂ / Raney Ni | Gaseous H₂ | Excellent | Effective catalyst, though sometimes less selective than palladium. wikipedia.org |

| Fe / HCl or CH₃COOH | Proton from acid | Excellent | Classic, inexpensive, and reliable method. wikipedia.orgorganic-chemistry.org |

| SnCl₂ / HCl | Metal/Acid | Excellent | A common laboratory method for nitro reduction. wikipedia.org |

| NaBH₄ / Catalyst (e.g., Pd/C, NiCl₂) | Hydride | Good to Excellent | Selectivity depends on conditions and catalyst. psu.edu |

| HCOOH / Catalyst | Formic Acid | Excellent | A form of transfer hydrogenation; base-free conditions are possible. organic-chemistry.org |

| Na₂S / H₂O/EtOH | Sulfide | Excellent | Particularly useful for selective reduction of one nitro group in a polynitroarene. wikipedia.orgcommonorganicchemistry.com |

| LiAlH₄ | Hydride | Poor | Strong reducing agent that can also reduce sulfones to sulfides. google.com |

Homogeneous Catalytic Hydrogenation Processes

Homogeneous catalytic hydrogenation offers a method for the reduction of nitroarenes under mild conditions. While specific studies on the homogeneous hydrogenation of this compound are not extensively documented, analogous reactions with other nitroarenes provide insight into potential catalytic systems. For instance, iron tetraphosphine complexes have demonstrated high catalytic efficiency for the hydrogenation of various polar unsaturated substrates, including nitroarenes. scilit.com The chemoselectivity of such catalysts can often be controlled by reaction parameters like temperature, allowing for the selective reduction of the nitro group in the presence of other functionalities. scilit.com Another example is the use of a DMSO-tagged molecular cobalt corrole (B1231805) catalyst, which effectively mediates the homogeneous hydrogenation of a diverse range of nitroarenes to their corresponding amines. sigmaaldrich.com

Heterogeneous Catalytic Reduction Strategies

Heterogeneous catalysis is a widely employed method for the reduction of nitro compounds due to the ease of catalyst separation and recycling. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The hydrogenation of nitrobenzene (B124822) and its derivatives over these catalysts typically proceeds to the corresponding aniline (B41778). electronicsandbooks.comnih.gov

For sulfur-containing nitroaromatics, catalyst choice is critical to avoid catalyst poisoning. In some cases, the presence of sulfur can modify the catalyst surface, leading to changes in activity and selectivity. For example, the in situ sulfidation of Pd/C catalysts during the hydrogenation of sulfur-containing nitrobenzene has been shown to form palladium sulfide (PdxSy) species, which can influence the reaction outcome. scilit.com The catalytic reduction of nitrobenzene has also been achieved with high efficiency using copper-based catalysts, such as Cu@C derived from a metal-organic framework, with sodium borohydride as the reducing agent. organic-chemistry.org

A study on the hydrogenation of nitrobenzene over a commercial 1 wt.% Pd/Al2O3 catalyst in a three-phase basket reactor provided insights into the reaction mechanism and the formation of by-products. electronicsandbooks.com The reaction kinetics and selectivity were found to be strongly dependent on temperature. electronicsandbooks.com

| Catalyst System | Substrate (Analog) | Product (Analog) | Key Findings |

| Iron Tetraphosphine Complexes | Nitroarenes | Anilines | High catalytic efficiency with temperature-controlled chemoselectivity. scilit.com |

| DMSO-tagged Cobalt Corrole | Nitroarenes | Anilines | Effective for a broad range of nitroarenes. sigmaaldrich.com |

| Pd/Al2O3 | Nitrobenzene | Aniline | Reaction kinetics and selectivity are highly temperature-dependent. electronicsandbooks.com |

| Cu@C | Nitrobenzene | Aniline | High conversion and rapid reaction times with NaBH4 as the reductant. organic-chemistry.org |

Chemoselective Reduction Approaches

Achieving chemoselective reduction of the nitro group in the presence of other reducible functionalities is a significant challenge in organic synthesis. For substrates like this compound, the sulfone group is generally stable under typical catalytic hydrogenation conditions used for nitro group reduction.

The choice of catalyst and reaction conditions plays a crucial role in achieving high chemoselectivity. For example, gold-based catalysts, such as atomically precise Au36(SR)24 clusters, have been shown to exclusively hydrogenate nitrobenzene to p-aminophenol, avoiding over-hydrogenation to aniline. rsc.orgresearchgate.net This high selectivity is attributed to the unique electronic properties of the gold clusters which favor the rearrangement of the intermediate phenylhydroxylamine over its further reduction. rsc.orgresearchgate.net Similarly, the use of powdered molybdenum sulfide-on-carbon or platinum sulfide-on-carbon catalysts in an acidic solution has been patented for the preparation of p-aminophenol from nitrobenzene, highlighting the role of catalyst modification in directing reaction pathways. google.com

Reactions Involving the Methanesulfonylmethyl Moiety

The methanesulfonylmethyl group in this compound is a versatile functional handle. The sulfone group is a strong electron-withdrawing group, which increases the acidity of the adjacent methylene (B1212753) protons. This allows for the formation of a carbanion, which can then participate in a variety of carbon-carbon bond-forming reactions.

One of the most notable reactions involving this moiety is the Julia-Kocienski olefination. organic-chemistry.orgorganicreactions.orgresearchgate.netwikipedia.org In this reaction, the sulfone is deprotonated with a strong base to form a stabilized carbanion. This carbanion then adds to an aldehyde or ketone, and subsequent elimination yields an alkene. The use of 4-nitrophenyl sulfones in the modified Julia olefination has been demonstrated to be effective for the synthesis of styrenes, stilbenes, and cinnamate (B1238496) derivatives with good stereoselectivities. researchgate.net

Derivatization and Functionalization Strategies

The dual functionality of this compound allows for a range of derivatization and functionalization strategies, enabling the synthesis of a diverse array of more complex molecules.

Formation of Novel Compounds from this compound

The reduction of the nitro group to an aniline is a common first step in many synthetic sequences. The resulting 4-(methanesulfonylmethyl)aniline (B2931842) can undergo a wide range of reactions typical of aromatic amines, such as diazotization followed by Sandmeyer reactions, acylation, and sulfonylation to form amides and sulfonamides, respectively.

Furthermore, the reactivity of the methanesulfonylmethyl group can be exploited to build molecular complexity. As mentioned, the Julia-Kocienski olefination provides a powerful tool for the construction of carbon-carbon double bonds. organic-chemistry.orgorganicreactions.orgresearchgate.netwikipedia.orgresearchgate.net This allows for the introduction of various substituents at the benzylic position, leading to the formation of a wide variety of olefinic products.

The combination of reactions at both the nitro and the methanesulfonylmethyl sites opens up pathways to novel heterocyclic compounds and other complex molecular architectures. For instance, the aniline derivative obtained from the reduction of the nitro group can be used as a building block in the synthesis of nitrogen-containing heterocycles.

| Reaction Type | Reagents and Conditions | Product Type |

| Nitro Group Reduction | H2, Pd/C or other catalysts | 4-(Methanesulfonylmethyl)aniline |

| Julia-Kocienski Olefination | Strong base, Aldehyde/Ketone | Alkenes |

| N-Acylation (of the aniline) | Acyl chloride or anhydride | Amides |

| N-Sulfonylation (of the aniline) | Sulfonyl chloride | Sulfonamides |

Mechanistic Investigations of 1 Methanesulfonylmethyl 4 Nitrobenzene Transformations

Elucidation of Reaction Mechanisms in Reduction Processes

The reduction of the nitro group in 1-(Methanesulfonylmethyl)-4-nitrobenzene to an amino group is a cornerstone of its chemistry, providing a gateway to a variety of functionalized aniline (B41778) derivatives. This transformation is typically achieved using transition metal catalysts.

Catalytic Cycles in Transition Metal-Mediated Reductions

The catalytic reduction of nitroarenes, including this compound, often employs transition metals like palladium or iron with a suitable hydrogen donor. nih.govresearchgate.net While the specific intermediates may vary with the chosen catalytic system, a general cycle can be described. For instance, using an iron(salen) complex and a silane (B1218182) reductant, the cycle involves the activation of the catalyst, transfer of hydride to the substrate, and regeneration of the active catalytic species. nih.gov

Similarly, palladium-catalyzed systems, often utilizing ligands like 1,10-phenanthroline, can facilitate the reduction using carbon monoxide (CO) or formate (B1220265) as the reducing agent. researchgate.net The catalytic cycle in these cases involves the oxidative addition of the reductant to the palladium center, followed by a series of steps where the nitro group is deoxygenated, and the catalyst is regenerated. The choice of ligand is crucial, as it influences catalytic activity and stability; rigid ligands often show higher efficacy. researchgate.net

Hydrogen-Induced N-O Bond Dissociation Mechanisms

The conversion of the nitro group (-NO2) to an amino group (-NH2) is not a single-step process but involves the sequential cleavage of nitrogen-oxygen bonds. This is a multi-electron reduction that proceeds through distinct intermediates. The generally accepted pathway is the reduction of the nitro compound to a nitroso derivative, followed by further reduction to a hydroxylamine (B1172632), which is then converted to the final amine product. nih.govresearchgate.net

Each step involves the transfer of hydrogen (protons and electrons) from the reducing agent, mediated by the catalyst. Mechanistic studies using techniques like mass spectrometry have provided evidence for these intermediates in related nitroaromatic reductions. nih.govresearchgate.net

Role of Catalyst-Substrate Interactions and Intermediates

The interaction between the catalyst and the substrate, this compound, is fundamental to the reaction's success. The substrate coordinates to the active site of the metal catalyst, facilitating the hydride or hydrogen transfer required for reduction. The electronic properties of the substrate influence this interaction.

In the reduction pathway, several key intermediates are formed. While the nitroso and hydroxylamine species are the primary on-pathway intermediates, their stability and concentration during the reaction are often low, as they are typically reduced more rapidly than the starting nitro compound. nih.gov

Table 1: Intermediates in the Reduction of this compound

| Step | Reactant | Intermediate | Product |

| 1 | This compound | 1-(Methanesulfonylmethyl)-4-nitrosobenzene | - |

| 2 | 1-(Methanesulfonylmethyl)-4-nitrosobenzene | N-(4-(Methanesulfonylmethyl)phenyl)hydroxylamine | - |

| 3 | N-(4-(Methanesulfonylmethyl)phenyl)hydroxylamine | - | 4-(Methanesulfonylmethyl)aniline (B2931842) |

This table represents the generally accepted stepwise intermediates in the reduction of a nitroaromatic compound.

Mechanistic Insights into Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is substituted with two electron-withdrawing groups, which profoundly influences its reactivity in aromatic substitution reactions.

Rate-Determining Steps in Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile. The mechanism proceeds in two steps: the initial attack by the electrophile and the subsequent deprotonation to restore aromaticity. masterorganicchemistry.com For nearly all EAS reactions, the first step—the attack of the electrophile on the π-system of the benzene ring to form a positively charged carbocation intermediate (known as an arenium ion or sigma complex)—is the slow, rate-determining step. masterorganicchemistry.commasterorganicchemistry.comquora.comdoubtnut.comlibretexts.org This is because this step temporarily disrupts the energetically favorable aromatic system. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution occurs when the aromatic ring is attacked by a strong nucleophile and is generally facilitated by the presence of strong electron-withdrawing groups. libretexts.org The most common mechanism is the addition-elimination pathway. Similar to EAS, this is a two-step process. The rate-determining step is typically the initial addition of the nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.comnih.govnih.gov The presence of electron-withdrawing groups, like the nitro group, is crucial for stabilizing this negatively charged intermediate. nih.govnumberanalytics.com While some SNAr reactions have been shown to be concerted, the stepwise mechanism is generally predicted for substrates with strongly electron-withdrawing substituents like a nitro group. nih.govrsc.org

Influence of Substituent Effects on Mechanism

The reactivity and regioselectivity of aromatic substitution reactions on this compound are dictated by the electronic properties of its two substituents.

Nitro Group (-NO₂): This is a powerful deactivating group for EAS due to its strong electron-withdrawing nature through both inductive and resonance effects. minia.edu.eglumenlearning.com It makes the aromatic ring significantly less nucleophilic and thus slows down the reaction rate compared to benzene. lumenlearning.comlibretexts.org For EAS, the nitro group is a meta-director. numberanalytics.com Conversely, for SNAr, the nitro group is a strong activating group, as it stabilizes the negative charge of the Meisenheimer intermediate, particularly when positioned ortho or para to the leaving group. libretexts.orgnumberanalytics.com

With two deactivating groups present, this compound is highly unreactive towards electrophilic aromatic substitution. If a reaction were to occur, the incoming electrophile would be directed to the positions meta to both existing groups. Since the groups are para to each other, both direct to the same two available carbons on the ring (ortho to the methanesulfonylmethyl group and meta to the nitro group, and vice-versa).

Table 2: Directing Effects of Substituents on this compound

| Reaction Type | -NO₂ Group Effect | -CH₂SO₂CH₃ Group Effect | Predicted Outcome |

| Electrophilic Aromatic Substitution (EAS) | Strongly Deactivating, Meta-Directing numberanalytics.comlibretexts.org | Deactivating, Meta-Directing | Highly deactivated ring. Substitution, if forced, would occur at positions 2 and 6. |

| Nucleophilic Aromatic Substitution (SNAr) | Strongly Activating (for LG at o/p pos.) libretexts.orgnumberanalytics.com | Deactivating | Highly activated ring if a leaving group is present at positions 2 or 3. The nitro group is the dominant activating group. |

Theoretical Postulations and Experimental Verification of Mechanisms

The mechanistic pathways of transformations involving this compound are primarily understood through the lens of the Julia-Kocienski olefination reaction. This reaction has become a cornerstone in organic synthesis for the formation of carbon-carbon double bonds. mdpi.com Detailed mechanistic studies, combining theoretical calculations and experimental observations, have elucidated the key steps and intermediates that govern the reactivity of sulfones like this compound.

The transformation of this compound in a Julia-Kocienski type reaction generally proceeds through a sequence of steps: metalation, addition to a carbonyl compound, a Smiles rearrangement, and subsequent elimination. mdpi.comresearchgate.net The 4-nitrophenyl group acts as an electron-accepting group, which is crucial for the progress of the reaction. researchgate.netpreprints.org

Theoretical Postulations:

Theoretical studies, often employing density functional theory (DFT) calculations, have been instrumental in mapping the potential energy surfaces of related Julia-Kocienski reactions. researchgate.netchemrxiv.org These calculations help in understanding the stability of intermediates and the energy barriers of transition states. For the reaction of a sulfone such as this compound with an aldehyde, the following mechanistic steps are postulated:

Metalation: In the presence of a strong base, the acidic proton on the methylene (B1212753) carbon (alpha to both the sulfonyl and the 4-nitrophenyl groups) is abstracted to form a carbanion. The 4-nitrophenyl and sulfonyl groups stabilize this carbanion.

Addition to Aldehyde: The generated carbanion then undergoes a nucleophilic addition to the carbonyl group of an aldehyde. This addition can proceed through different transition states, leading to the formation of syn- and anti-β-alkoxy sulfone intermediates. mdpi.compreprints.org The ratio of these diastereomers is a critical factor in determining the final stereochemistry of the olefin product. mdpi.compreprints.org

Smiles Rearrangement: The β-alkoxy sulfone intermediate undergoes an intramolecular aromatic nucleophilic substitution, known as the Smiles rearrangement. mdpi.commanchester.ac.uk In this step, the alkoxide attacks the ipso-carbon of the 4-nitrophenyl group, leading to a migration of the aryl group from the sulfur to the oxygen atom. mdpi.commanchester.ac.uk The electron-withdrawing nature of the nitro group on the aromatic ring is thought to facilitate this rearrangement.

Elimination: The final step involves the elimination of sulfur dioxide and a 4-nitrophenoxide anion to form the alkene. mdpi.com The stereochemistry of the alkene (E or Z) is determined by the conformation of the intermediate undergoing elimination. mdpi.com Theoretical studies suggest that for aromatic aldehydes, a synperiplanar elimination pathway is often favored, leading to the formation of the (E)-alkene as the major product. mdpi.com

Experimental Verification:

Experimental studies on related systems provide strong evidence for the postulated mechanism. The Julia-Kocienski olefination is known for its high (E)-selectivity when reacting with aromatic aldehydes. mdpi.comoregonstate.edu This is consistent with the theoretical models suggesting a kinetically controlled addition step followed by a stereospecific elimination. chemrxiv.org

The choice of reaction conditions, such as the base, solvent, and counterion, can influence the stereochemical outcome of the reaction. organic-chemistry.org For instance, the use of potassium bases in polar solvents may favor an open transition state during the addition step, while lithium bases in nonpolar solvents can lead to a closed, chelated transition state. organic-chemistry.org

In a study involving a benzyl (B1604629) sulfone bearing a strong electron-withdrawing nitro group, the reaction with an N-sulfonylimine resulted in a high E:Z ratio for the resulting alkene, which supports the preferential formation of the (E)-isomer. chemrxiv.org

Table of Reaction Parameters and Stereoselectivity in a Related Julia-Kocienski Olefination

| Entry | Sulfone Reactant | Carbonyl Reactant | Base | Solvent | Product (E:Z ratio) |

| 1 | Benzyl-(4-nitrophenyl)sulfone | N-sulfonylimine | DBU | DMF | 96:4 |

This data is from a study on a related system and is presented to illustrate the typical stereochemical outcome. chemrxiv.org

The influence of the activating group on the sulfone is also a critical factor. While benzothiazol-2-yl (BT) and 1-phenyl-1H-tetrazol-5-yl (PT) are common activating groups, the 4-nitrophenyl (NP) group has also been successfully employed in modified Julia olefinations. organic-chemistry.orgresearchgate.net The ease of preparation of 4-nitrophenyl sulfones from commercially available starting materials makes them an attractive option. researchgate.net

The mechanism of the Julia-Kocienski reaction is a well-established model for understanding the transformations of this compound. The interplay of theoretical calculations and experimental findings provides a detailed picture of the reaction pathway, highlighting the key factors that control its efficiency and stereoselectivity. mdpi.compreprints.org

Advanced Spectroscopic and Analytical Characterization in Research of 1 Methanesulfonylmethyl 4 Nitrobenzene

Spectroscopic Techniques for Investigating Reaction Progress and Intermediates

Monitoring the complex transformations that occur during the synthesis of 1-(methanesulfonylmethyl)-4-nitrobenzene requires techniques capable of providing real-time information and identifying short-lived species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including reaction intermediates. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, connectivity, and chemical environment of atoms.

For this compound, ¹H NMR would be expected to show distinct signals corresponding to the different proton environments. The aromatic protons would typically appear as a set of two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) (-CH₂-) protons adjacent to the sulfonyl group and the aromatic ring would produce a singlet, as would the methyl (-CH₃) protons of the methanesulfonyl group. The precise chemical shifts (δ) are influenced by the strong electron-withdrawing effects of the nitro and sulfonyl groups.

Hypothetical ¹H and ¹³C NMR Data for this compound This data is predicted based on the analysis of similar structures and is for illustrative purposes.

¹H NMR (in CDCl₃, 400 MHz)| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.30 | Doublet | 2H | Aromatic protons ortho to NO₂ |

| ~7.85 | Doublet | 2H | Aromatic protons meta to NO₂ |

| ~4.50 | Singlet | 2H | -CH₂- |

¹³C NMR (in CDCl₃, 100 MHz)

| Predicted Shift (δ, ppm) | Assignment |

|---|---|

| ~148.0 | C-NO₂ |

| ~142.0 | C-CH₂SO₂CH₃ |

| ~130.0 | CH (aromatic, meta to NO₂) |

| ~124.0 | CH (aromatic, ortho to NO₂) |

| ~65.0 | -CH₂- |

Electron Paramagnetic Resonance (EPR) for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for detecting and characterizing species with unpaired electrons, such as free radicals. chemrxiv.org In the context of reactions involving this compound, EPR is particularly useful for studying potential radical intermediates. For instance, the reduction of the nitro group can proceed through a radical anion intermediate (Ar-NO₂⁻•).

Direct detection of such highly reactive, short-lived radicals is often challenging due to their low concentrations and brief lifetimes. chemrxiv.org Therefore, a technique known as spin trapping is commonly employed. This involves adding a "spin trap" molecule (e.g., a nitrone compound like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide, DMPO) to the reaction mixture. mdpi.com The spin trap reacts with the transient radical to form a more stable and persistent radical adduct, which can be readily detected and characterized by EPR. mdpi.com The resulting EPR spectrum's hyperfine coupling constants provide information that can help identify the original trapped radical. mdpi.com Studies on sulfonyl azides have also utilized EPR to investigate the formation of sulfonyl nitrene and amidyl radicals. nih.gov

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is widely used for determining the molecular weight of compounds and elucidating their structure based on fragmentation patterns. nist.gov In the synthesis of this compound, MS can be used to confirm the identity of the final product and any isolable intermediates. researchgate.net

Furthermore, when coupled with continuous sampling techniques, MS can monitor the progress of a reaction in real-time. mdpi.com This allows for the detection of reactants, products, and transient intermediates, providing valuable kinetic and mechanistic insights. For this compound (Molecular Formula: C₈H₉NO₄S), the molecular ion peak [M]⁺• would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern in the mass spectrum offers structural clues.

Hypothetical Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Data for this compound This data is predicted and for illustrative purposes.

| m/z | Possible Fragment Identity | Notes |

|---|---|---|

| 215 | [C₈H₉NO₄S]⁺• | Molecular Ion (M⁺•) |

| 169 | [M - NO₂]⁺ | Loss of nitro group |

| 136 | [M - SO₂CH₃]⁺ | Loss of methanesulfonyl radical |

| 122 | [C₇H₆O₂]⁺• or [C₇H₈N]⁺ | Complex rearrangement fragments |

Advanced Characterization of Catalytic Systems and Materials in Transformation Studies

When the synthesis of this compound involves heterogeneous catalysts, characterizing the catalyst's physical and structural properties is essential for understanding its activity, selectivity, and stability.

X-ray Diffraction (XRD) for Catalyst Structural Analysis

X-ray Diffraction (XRD) is a primary technique for analyzing the crystalline structure of materials. researchgate.net It is used to identify the crystalline phases present in a catalyst, determine the average crystallite size, and detect changes in the crystal structure that may occur during synthesis or reaction. mdpi.com

For example, if a supported metal catalyst (e.g., Palladium on a carbon or titania support) were used for a transformation involving this compound, XRD would be employed to:

Confirm the crystalline phase of the support material (e.g., anatase or rutile for TiO₂).

Identify the metallic phase (e.g., Pd(0)).

Estimate the average size of the metal nanoparticles using the Scherrer equation, which relates the broadening of diffraction peaks to crystallite size.

This information is critical, as the catalytic performance is often highly dependent on the catalyst's phase composition and particle size. researchgate.net

Illustrative XRD Data for a Hypothetical Nanocrystalline Catalyst Support

| 2θ (degrees) | (hkl) Plane | Material Phase |

|---|---|---|

| 25.3 | (101) | Anatase TiO₂ |

| 37.8 | (004) | Anatase TiO₂ |

| 48.0 | (200) | Anatase TiO₂ |

| 53.9 | (105) | Anatase TiO₂ |

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) for Morphological and Elemental Studies

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) are high-resolution imaging techniques that provide direct visualization of a catalyst's morphology, including the size, shape, and dispersion of nanoparticles on a support. mdpi.comresearchgate.net

TEM provides bright-field images where contrast helps visualize the distribution and size of catalyst particles. High-resolution TEM (HRTEM) can even reveal the crystal lattice fringes of individual nanoparticles.

STEM , particularly when combined with high-angle annular dark-field (HAADF) imaging, offers Z-contrast images where heavier elements appear brighter. This is highly effective for visualizing heavy metal nanoparticles on a light support (e.g., Pt on Carbon). stackexchange.com

Furthermore, both TEM and STEM can be coupled with spectroscopic techniques like Energy-Dispersive X-ray Spectroscopy (EDX or EDS), which allows for elemental mapping. This confirms that the observed nanoparticles are indeed composed of the desired catalytic metal and provides information on elemental distribution across the material. researchgate.net

Information Gained from TEM/STEM Analysis of a Heterogeneous Catalyst

| Analytical Technique | Information Provided | Importance in Catalysis Research |

|---|---|---|

| TEM | Particle size, shape, and distribution | Correlates particle size with catalytic activity and surface area. |

| HRTEM | Crystallinity and lattice structure of nanoparticles | Reveals crystal facets, defects, and structural integrity. |

| HAADF-STEM | Visualization of nanoparticles with high Z-contrast | Unambiguously locates metal particles on a support. |

Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are pivotal techniques in the characterization of novel compounds, providing critical insights into their molecular structure and electronic properties. In the study of this compound, these methods would be instrumental in confirming the presence of key functional groups and understanding the electronic transitions within the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an essential analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. For this compound, the FTIR spectrum would be expected to exhibit characteristic absorption bands for the sulfonyl (SO₂) and nitro (NO₂) groups, as well as vibrations associated with the aromatic ring and the methylene (CH₂) bridge.

Similarly, the nitro group (NO₂) has well-defined symmetric and asymmetric stretching vibrations. In compounds containing a nitrobenzene (B124822) moiety, these are typically observed around 1530-1500 cm⁻¹ and 1355-1330 cm⁻¹, respectively. For example, in 4-nitrophenyl-4'-nitrobenzoate, these bands appear at 1523 cm⁻¹ and 1343 cm⁻¹. nist.gov The presence of the methylene bridge in this compound would also be confirmed by C-H stretching and bending vibrations, typically observed in the regions of 3000-2850 cm⁻¹ and 1470-1450 cm⁻¹, respectively.

A hypothetical FTIR data table for this compound, based on the analysis of related structures, is presented below.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Sulfonyl (SO₂) | Asymmetric Stretch | ~1320 - 1280 |

| Sulfonyl (SO₂) | Symmetric Stretch | ~1160 - 1120 |

| Nitro (NO₂) | Asymmetric Stretch | ~1530 - 1500 |

| Nitro (NO₂) | Symmetric Stretch | ~1355 - 1330 |

| Aromatic C-H | Stretch | ~3100 - 3000 |

| Aromatic C=C | Stretch | ~1600, ~1475 |

| Methylene (CH₂) | C-H Stretch | ~2960 - 2850 |

| Methylene (CH₂) | C-H Scissoring | ~1465 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light corresponds to the promotion of electrons from a ground state to a higher energy excited state. For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π → π* transitions of the benzene ring and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro and sulfonyl groups.

The electronic structure, and therefore the UV-Vis absorption spectrum, is influenced by the combination of the electron-withdrawing nitro and sulfonyl groups and the aromatic system. While specific experimental UV-Vis data for this compound is scarce, the spectra of related compounds offer valuable insights. For instance, nitrobenzene in aqueous solution exhibits an absorption maximum (λmax) at approximately 273 nm, which is attributed to the π → π* transition of the nitrobenzene chromophore. researchgate.netnist.gov The presence of other substituents on the benzene ring can cause a shift in this absorption. For example, 4-nitroanisole, which has an electron-donating methoxy group, shows a λmax around 317 nm.

Given the presence of two strong electron-withdrawing groups in this compound, the λmax would be expected to be influenced by the combined electronic effects of the methanesulfonylmethyl and nitro substituents on the benzene ring. The spectrum would likely display a strong absorption band in the UV region, characteristic of a substituted nitrobenzene.

A hypothetical UV-Vis absorption data table for this compound is provided below.

| Electronic Transition | Expected Wavelength (λmax) |

| π → π | ~260 - 280 nm |

| n → π | ~300 - 340 nm |

It is important to note that the exact positions of the absorption maxima and the molar absorptivity values would need to be determined through experimental measurement of a purified sample of this compound.

Based on the available search results, it is not possible to provide a detailed article specifically on the computational and theoretical studies of “this compound” that adheres to the provided outline. The search results contain general information about computational studies (such as DFT and MEDT) on nitrobenzene and other related nitro-aromatic compounds, but they lack specific research findings, energy profiles, transition state analyses, adsorption data, or reactivity predictions for the exact compound “this compound.”

Therefore, generating the requested content, including specific data tables and detailed research findings for each subsection of the outline, cannot be accomplished without fabricating information. To provide a scientifically accurate and non-hallucinatory response, it is necessary to state that the specific data required to write the article is not available in the provided search results.

Applications in Advanced Chemical Synthesis and Materials Science Research

1-(Methanesulfonylmethyl)-4-nitrobenzene as a Versatile Synthetic Intermediate

This compound, also known as methyl p-nitrophenyl sulfone, is a versatile compound valued in various chemical industries. chemimpex.comvulcanchem.com Its chemical structure, featuring a nitro group and a methanesulfonyl group attached to a benzene (B151609) ring, imparts unique reactivity that makes it a crucial building block in organic synthesis. chemimpex.com The presence of the electron-withdrawing nitro group enhances the compound's reactivity, enabling it to participate in key chemical reactions like nucleophilic substitution. chemimpex.com This reactivity is fundamental to its role as an intermediate in the synthesis of more complex organic molecules, allowing researchers to develop novel compounds with specific, desired properties. chemimpex.com

| Compound Feature | Significance in Synthesis | Primary Applications |

| Nitro Group (NO₂) Activation | Enhances reactivity for nucleophilic substitution reactions. chemimpex.com | Synthesis of pharmaceuticals, agrochemicals, dyes, and pigments. chemimpex.com |

| Sulfone Group (SO₂) Stability | Provides a stable, functional handle for molecular modification. vulcanchem.com | Development of high-performance polymers and functional materials. vulcanchem.com |

| Aromatic Ring Scaffold | Serves as a core structure for building complex molecules. chemimpex.com | Creation of diverse organic intermediates for research and industry. chemimpex.com |

Precursor for Pharmaceutical and Agrochemical Intermediates

The unique chemical properties of this compound make it a valuable precursor in the development of pharmaceutical and agrochemical products. chemimpex.com In pharmaceutical research, it serves as a key intermediate for synthesizing a range of molecules, including those investigated for anti-inflammatory and analgesic properties. chemimpex.com Its structure is incorporated into more complex molecules that are essential for drug discovery and development processes. chemimpex.com

Chlorinated nitroaromatic compounds, a related class of chemicals, are also established as important building blocks for a variety of industrial chemicals and pharmaceuticals. mdpi.comresearchgate.net For instance, derivatives of nitrobenzene (B124822) are used in the industrial production of drugs and pesticides. mdpi.comresearchgate.net The synthesis of complex heterocyclic compounds, which are often the basis for new medicines, frequently starts from such nitroaromatic precursors. mdpi.comresearchgate.netresearchgate.net

Role in the Synthesis of Dyes and Pigments

This compound is utilized in the production of dyes and pigments. chemimpex.com The nitrobenzene structural motif is a well-established component in colorant chemistry. Related compounds like 1-chloro-4-nitrobenzene (B41953) are used in the industrial manufacturing of azo and sulfur dyes. mdpi.comresearchgate.net Azo dyes, which contain an N=N functional group, are a significant class of synthetic colorants, and their synthesis often involves the chemical transformation of a nitro group on an aromatic ring. researchgate.net

The synthesis of direct dyes and organic pigments has historically relied on benzidine (B372746) and its analogs, but due to safety concerns, research has focused on finding viable alternatives. ncsu.edu This research includes the use of various diamines, often prepared from nitroaromatic precursors, to create new colorants. ncsu.edu The development of oxidative hair-dyeing compositions also employs nitrobenzene derivatives as key components to achieve specific shades. google.com For example, 2-nitro-1,4-diaminobenzene is listed as an aromatic nitro dye used in these formulations. google.com The stability and solubility of compounds like this compound are advantageous in research and industrial settings for creating innovative coloring solutions. chemimpex.com

Contributions to Materials Science Research

Precursors for Functional Materials Development

In the field of materials science, this compound is explored for its potential in developing advanced materials. chemimpex.comvulcanchem.com Its distinct chemical structure is leveraged in the creation of high-performance polymers and specialized coatings. chemimpex.comvulcanchem.com The sulfone group, in particular, contributes to the desirable properties of materials developed from this precursor. vulcanchem.com

Research into porous organic polymers (POPs), which are promising materials for applications like CO₂ capture, has demonstrated the utility of aromatic nitro monomers. researchgate.net Aromatic nitro compounds can be used as building blocks in reductive homocoupling reactions to synthesize azo-bridged porous polymers. researchgate.net These studies show that the synthetic methods and the choice of building units, including nitro-functionalized monomers, have a significant impact on the porosity and thermal stability of the final materials. researchgate.net

Integration into Polymer and Composite Synthesis (General)

The integration of nitroaromatic compounds into polymers is a strategy used to create materials with novel properties. ijert.org For example, N-(4-Nitrophenyl) maleimide, derived from nitroaniline, can be polymerized to form homopolymers or copolymerized with other monomers to create new specialty polymers. ijert.org The synthesis of such polymers can be initiated by free-radical initiators, and the resulting materials exhibit specific thermal stability characteristics that can be tuned by adjusting the monomer composition. ijert.org The presence of the nitro-functionalized aromatic ring within the polymer backbone influences the final properties of the material. ijert.org Similarly, the sulfone structure in this compound makes it a candidate for integration into high-performance polymers and composites. vulcanchem.com

Exploration in Biomedical Research (Precursor Potential)

Beyond its role in established industrial applications, this compound and similar nitroaromatic compounds serve as precursors in biomedical research for the synthesis of novel, biologically active molecules. chemimpex.comvulcanchem.com The compound is used in medicinal chemistry as a starting material to create complex organic molecules that are then studied for potential therapeutic activities. chemimpex.comvulcanchem.com The irreversible binding of reductive intermediates from some nitroaromatic compounds to proteins and DNA is a subject of study to understand their biological interactions. nih.gov The radical anions of compounds like p-nitrobenzyl chloride are known to be highly reactive, forming carbon-centered radicals that are of interest in mechanistic studies. nih.gov This precursor potential allows researchers to design and synthesize new chemical entities (NCEs) that can be screened for various biological activities, contributing to the early stages of drug discovery and biomedical investigation. researchgate.net

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for 1-(Methanesulfonylmethyl)-4-nitrobenzene Transformations

Future research will likely focus on creating sophisticated catalytic systems to selectively transform this compound, enhancing synthetic efficiency and expanding its utility. Key areas of development are expected to be in palladium-catalyzed cross-coupling, C-H activation, and the chemoselective reduction of the nitro group.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds. While the C-S bond in aryl sulfones has traditionally been considered inert, recent studies have shown that under specific catalytic conditions, aryl sulfones can act as electrophilic partners in Suzuki-Miyaura reactions. acs.orgrsc.orgnamiki-s.co.jpyonghuicomposite.com This opens the possibility of using this compound in cross-coupling reactions to synthesize complex biaryl structures. Future catalytic systems may employ specialized ligands, such as biarylphosphines (e.g., XPhos, RuPhos), to facilitate the challenging oxidative addition of the C-S bond to the palladium center. acs.org The relative reactivity of the aryl sulfone compared to other functional groups, like halides or the nitro group itself, presents an opportunity for sequential, site-selective cross-couplings on a single molecule. rsc.orgresearchgate.net

Another burgeoning area is the direct C-H activation of the methyl group adjacent to the sulfone. The sulfonyl group acidifies the α-protons, making them amenable to deprotonation and subsequent functionalization. Ruthenium-catalyzed α-methylation of sulfones using methanol (B129727) as a sustainable C1 source has been demonstrated, a process that could be adapted for this compound. google.com Furthermore, rhodium(III)-catalyzed C-H activation strategies could be explored for more complex alkylations and arylations at this position. pharmaffiliates.comresearchgate.net

The selective reduction of the nitro group to an amine is a critical transformation, yielding 4-(methanesulfonylmethyl)aniline (B2931842), a valuable precursor for pharmaceuticals and materials. bohrium.comresearchgate.net While various methods exist for nitroarene reduction, future research will target catalysts that offer high chemoselectivity, leaving other functional groups intact, and operate under mild, environmentally friendly conditions. bohrium.comresearchgate.net Iron-based catalysts, derived from the pyrolysis of iron-phenanthroline complexes, have shown excellent activity and selectivity for the hydrogenation of nitroarenes bearing sensitive groups like sulfones. bohrium.com

The following table summarizes potential catalytic transformations for this compound based on established reactivity of related compounds.

| Transformation Type | Potential Catalyst System | Potential Product(s) | Key Research Focus | Reference |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / RuPhos | Biaryl derivatives | Ligand design for C-S bond activation | rsc.org |

| α-Arylation | Pd(dba)₂ / XPhos | 1-Aryl-1-(methanesulfonylmethyl)-4-nitrobenzene | In-situ metalation and cross-coupling | rsc.org |

| Nitro Group Reduction | Fe₂O₃-phenanthroline/Carbon | 4-(Methanesulfonylmethyl)aniline | High chemoselectivity and mild conditions | bohrium.com |

| α-Methylation (C-H Activation) | Ru(II) complexes | 1-(1-Methanesulfonylethyl)-4-nitrobenzene | Use of sustainable C1 sources | google.com |

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.govnih.gov this compound is a prime candidate for inclusion in novel MCRs, leveraging the reactivity of its distinct functional groups.

A promising avenue is the development of tandem reactions that initiate with the deprotonation of the α-sulfonyl methyl group. The resulting carbanion is a potent nucleophile that can participate in a variety of bond-forming events. For instance, it could serve as the sulfone component in a Julia-Kocienski olefination. namiki-s.co.jpbohrium.comnih.gov An MCR could be designed where the carbanion of this compound adds to an aldehyde, and the resulting intermediate is trapped in situ by a third component, leading to highly functionalized alkenes. The 4-nitrophenyl group itself can influence the reaction, potentially acting as a leaving group in a Smiles rearrangement, a key step in some modified Julia olefinations. namiki-s.co.jp

Furthermore, the reduction of the nitro group to an aniline (B41778) in situ could trigger a subsequent MCR. For example, a one-pot process could involve the catalytic reduction of this compound to 4-(methanesulfonylmethyl)aniline, which then acts as the amine component in a Ugi or Biginelli reaction. pharmaffiliates.comresearchgate.net This would allow for the direct synthesis of complex, peptide-like scaffolds or dihydropyrimidinones incorporating the methanesulfonylmethylphenyl moiety.

The following table illustrates hypothetical MCRs involving this compound or its immediate derivatives.

| MCR Type | Reactants | Potential Product Scaffold | Key Enabling Step | Reference (Analogy) |

| Julia-Kocienski Type | 1-(CH₂SO₂Me)-4-NO₂-Ph, Aldehyde (R¹CHO), Third Component (E⁺) | R¹CH=C(E)-Ph-4-NO₂ | In-situ trapping of the β-alkoxy sulfone intermediate | namiki-s.co.jpnih.gov |

| Tandem Reduction-Ugi | 1-(CH₂SO₂Me)-4-NO₂-Ph, Aldehyde, Isocyanide, Carboxylic Acid | Peptidomimetic structures | In-situ reduction of NO₂ to NH₂ | pharmaffiliates.comnih.gov |

| Tandem Reduction-Biginelli | 1-(CH₂SO₂Me)-4-NO₂-Ph, Aldehyde, β-Ketoester | Dihydropyrimidinone derivatives | In-situ reduction of NO₂ to NH₂ | nih.gov |

| Diels-Alder Type | Diene, Dienophile (derived from 1-(CH₂SO₂Me)-4-NO₂-Ph) | Functionalized cyclohexenes | Generation of a reactive diene/dienophile | ijcce.ac.ir |

Green Chemistry Innovations for Sustainable Synthesis and Applications

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly integral to modern synthetic chemistry. Future research on this compound will undoubtedly be shaped by these principles.

Sustainable Synthesis: Traditional methods for synthesizing sulfones often involve the oxidation of sulfides, which can use harsh oxidants. nih.gov Greener alternatives are emerging. Photocatalysis, using visible light to drive reactions, offers a mild method for synthesizing sulfones and other sulfur(VI) compounds. acs.orgrsc.orgresearchgate.netnih.govscholasticahq.com For instance, photocatalytic methods could be developed for the direct sulfonylation of 4-nitrotoluene (B166481) or the oxidation of the corresponding sulfide (B99878) using molecular oxygen as the ultimate oxidant. nih.gov Mechanochemistry, where reactions are induced by mechanical force in a ball mill, often with minimal or no solvent, is another promising green technique for sulfone and sulfonamide synthesis. yonghuicomposite.comnih.govijcce.ac.ir

The use of alternative reaction media is another key aspect of green chemistry. Ionic liquids, which are non-volatile and can be designed for specific tasks, could serve as recyclable solvents and catalysts for the synthesis or transformation of this compound. pharmaffiliates.comnih.gov Supercritical fluids, such as supercritical carbon dioxide (scCO₂), offer a non-toxic, easily removable solvent for reactions like hydrogenation and other catalytic processes involving nitroarenes. researchgate.netnih.govresearchgate.netresearchgate.net

Greener Transformations: The reduction of the nitro group is a focal point for green innovation. Biocatalytic methods, using nitroreductase enzymes, can selectively reduce the nitro group under mild aqueous conditions. Photocatalytic reduction, using catalysts like Eosin Y or plasmonic nanocatalysts, can also achieve this transformation using light as the energy source, avoiding harsh chemical reductants. mdpi.commdpi.com The reduction of nitroaromatics can also be mediated by black carbon (biochar) with sulfides, suggesting a potential route for environmental remediation. colour.org.ukmdpi.com

| Green Chemistry Approach | Application Area | Potential Advantage | Relevant Research Area | Reference |

| Photocatalysis | Synthesis & Reduction | Mild conditions, use of light energy | Iridium or copper-based photocatalysts for sulfone synthesis; Eosin Y for nitro reduction | researchgate.netmdpi.com |

| Mechanochemistry | Synthesis | Reduced solvent use, high efficiency | Ball-milling synthesis of sulfones and sulfonamides | yonghuicomposite.comijcce.ac.ir |

| Ionic Liquids | Reaction Medium | Recyclable solvent, potential catalytic activity | Sulfonium-based ionic liquids for sulfone synthesis | pharmaffiliates.comnih.govunb.ca |

| Supercritical Fluids | Reaction Medium | Non-toxic, easy separation | scCO₂ as a medium for hydrogenation reactions | nih.govresearchgate.net |

| Biocatalysis | Nitro Reduction | High selectivity, aqueous conditions | Use of nitroreductase enzymes | colour.org.uk |

Advanced Computational Design of Reactions and Materials

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the properties of new molecules and materials. pharmaffiliates.com For this compound, computational studies can provide crucial insights that guide experimental work.

Reaction Mechanism and Catalyst Design: DFT calculations can be used to model the transition states of potential reactions, such as the palladium-catalyzed Suzuki-Miyaura coupling of the aryl sulfone moiety. acs.orgrsc.orgresearchgate.net Such studies can elucidate why certain ligands are more effective than others by analyzing the energetics of the oxidative addition step, which is often rate-limiting. acs.orgresearchgate.net This knowledge can accelerate the in silico design of new, more efficient catalysts specifically tailored for the C-S bond activation in this substrate. Similarly, the mechanism of nitro group reduction, a complex process involving multiple electron and proton transfers, can be modeled to understand the role of the catalyst surface and the effect of substituents on the reaction kinetics. namiki-s.co.jpyonghuicomposite.comnih.govnih.gov

Materials Prediction: Computational methods are also powerful for predicting the properties of materials derived from this compound. For example, if the corresponding aniline derivative is used to synthesize polymers like sulfonated polyanilines, computational models can predict their electronic properties, such as band gaps and conductivity. acs.org This allows for the virtual screening of different polymer structures to identify promising candidates for applications in electronics, such as sensors or conductive coatings, before undertaking laborious synthesis. The molecular conformation, intermolecular interactions (like hydrogen bonding and π-stacking), and crystal packing of derivatives can also be modeled to predict solid-state properties. ijcce.ac.ir

| Computational Method | Area of Application | Information Gained | Impact on Research | Reference (Analogy) |

| Density Functional Theory (DFT) | Reaction Mechanisms | Transition state energies, reaction pathways, catalytic cycles | Rational design of catalysts, optimization of reaction conditions | acs.orgrsc.orgresearchgate.net |

| DFT / Molecular Dynamics | Materials Properties | Electronic band structure, polymer conformation, crystal packing | In silico screening of materials for electronics and other applications | acs.orgpharmaffiliates.comijcce.ac.ir |

| Hammett Analysis (Computational) | Reactivity Prediction | Correlation of substituent effects with reaction rates | Understanding and predicting chemoselectivity in functionalization reactions | namiki-s.co.jp |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding Analysis | Nature and strength of non-covalent interactions | Design of supramolecular assemblies and crystal engineering | ijcce.ac.ir |

Exploration of New Application Domains for this compound Derivatives

The true value of a chemical building block is realized through the properties and applications of its derivatives. By functionalizing this compound, a diverse range of new molecules can be accessed, opening doors to various application domains, particularly in medicinal chemistry and materials science.

Medicinal Chemistry: The aryl sulfone and particularly the methylsulfone moiety are important pharmacophores found in numerous approved drugs, valued for their metabolic stability and ability to form hydrogen bonds. namiki-s.co.jpresearchgate.netscholasticahq.com The key derivative, 4-(methanesulfonylmethyl)aniline, obtained by reducing the nitro group of the parent compound, is a particularly promising scaffold. Studies have shown that conjugating the 4-(methylsulfonyl)aniline (B1202210) pharmacophore to known non-steroidal anti-inflammatory drugs (NSAIDs) can maintain or enhance their anti-inflammatory activity, potentially with increased selectivity for the COX-2 enzyme. researchgate.netnih.gov This suggests that new amide or imine derivatives of 4-(methanesulfonylmethyl)aniline could be potent and selective anti-inflammatory agents. Furthermore, related sulfonamide and pyrazole (B372694) structures have shown promise as anti-inflammatory and anticancer agents. nih.govresearchgate.net The methanesulfonylmethylphenyl core could be incorporated into a variety of heterocyclic systems to explore new chemical space for drug discovery. nih.gov

Materials Science: The aniline derivative of the title compound is also a potential monomer for the synthesis of advanced functional polymers. Polyanilines and their sulfonated derivatives (SPAN) are well-known conducting polymers with applications in batteries, sensors, and anti-corrosion coatings. acs.org Incorporating the methanesulfonylmethyl group into a polyaniline backbone could modify the polymer's solubility, processability, and electronic properties. Similarly, polysulfones are high-performance thermoplastics known for their thermal stability and resistance to hydrolysis, making them suitable for membranes in filtration, dialysis, and fuel cells. nih.govunb.ca While typically synthesized through different routes, the aryl sulfone structure of this compound makes it a candidate for incorporation into novel polymer architectures.

Agrochemicals and Dyes: Nitroaromatic compounds and their derivatives have a long history of use in the agrochemical and dye industries. researchgate.netresearchgate.net While specific testing would be required, derivatives of this compound could be screened for herbicidal or fungicidal activity. researchgate.net The aniline derivative, 4-(methanesulfonylmethyl)aniline, could also serve as a precursor or coupling component in the synthesis of azo dyes or other specialty colorants, where the sulfone group could modulate the dye's color, fastness, and solubility. yonghuicomposite.com

| Application Domain | Key Derivative | Potential Use | Rationale/Supporting Evidence | Reference |

| Medicinal Chemistry | 4-(Methanesulfonylmethyl)aniline | Anti-inflammatory agents (COX-2 inhibitors) | Sulfone moiety is a known pharmacophore; derivatives show activity | researchgate.netnih.govscholasticahq.com |

| Medicinal Chemistry | Heterocyclic derivatives | Anticancer, Antiprotozoal agents | Sulfonamides and nitroimidazoles are classes of bioactive compounds | researchgate.netcolour.org.uk |

| Materials Science | 4-(Methanesulfonylmethyl)aniline | Monomer for conductive polymers | Analogy to sulfonated polyanilines (SPAN) | acs.org |

| Materials Science | Aryl sulfone core | Component of high-performance polymers | Polysulfones are used in membranes for fuel cells and filtration | nih.govunb.ca |

| Agrochemicals | Various derivatives | Herbicides, Fungicides | Analogy to other nitroaryl sulfone pesticides | researchgate.net |

| Dye Industry | 4-(Methanesulfonylmethyl)aniline | Precursor for azo dyes | Aniline derivatives are common in dye synthesis | yonghuicomposite.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(Methanesulfonylmethyl)-4-nitrobenzene, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonylation of 4-nitrobenzyl derivatives. A two-step approach involves (i) introducing the methanesulfonyl group using methanesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane) and (ii) nitro-group stabilization via controlled nitration. Optimization includes monitoring reaction temperature (0–5°C for exothermic steps) and using inert atmospheres to prevent byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the methanesulfonyl methyl group (δ ~3.1 ppm in 1H NMR) and aromatic protons (δ ~8.2–8.4 ppm for nitro-substituted benzene). The sulfonyl group deshields adjacent carbons in 13C NMR .

- FT-IR : Strong absorption bands for the sulfonyl group (S=O at ~1350–1150 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹) .

Q. How can purity and stability of this compound be assessed during storage?

- Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to monitor degradation. Stability tests under varying temperatures (4°C, 25°C) and humidity (controlled desiccators) are critical. Impurities like hydrolyzed sulfonic acids can form under humid conditions .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model the electron-withdrawing effects of the nitro and sulfonyl groups. Fukui indices identify electrophilic sites, while transition-state simulations predict activation energies for SNAr (nucleophilic aromatic substitution) pathways .

Q. How does the crystal structure of this compound inform its physicochemical properties?

- Methodological Answer : Single-crystal X-ray diffraction reveals a planar aromatic ring with a dihedral angle of 2.1° between the nitro and methanesulfonylmethyl groups. The sulfonyl oxygen participates in weak C–H···O hydrogen bonds, influencing solubility and melting point (mp ~105–112°C, as noted in similar sulfonamide derivatives) .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Systematic screening of catalysts (e.g., Pd/C vs. CuI) and solvents (polar aprotic vs. ethers) can clarify discrepancies. For example, Pd/C in DMF may enhance nitro-group reduction yields, while CuI in THF favors coupling reactions. Reaction monitoring via TLC or in-situ IR is recommended .

Q. How can the compound’s electronic properties be exploited in designing photoactive materials?

- Methodological Answer : The nitro group’s electron-withdrawing nature and sulfonyl group’s conjugation enable tunable UV-Vis absorption (λmax ~270–300 nm). Time-Dependent DFT (TD-DFT) simulations correlate these features with charge-transfer transitions, supporting applications in optoelectronic devices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.